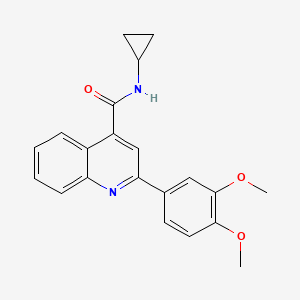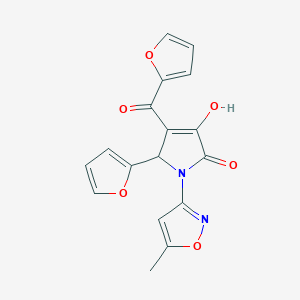![molecular formula C23H17NO6 B11132604 N-[4-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide](/img/structure/B11132604.png)
N-[4-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique structure combining furan and benzofuran moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. One common method involves the reaction of furan-2-carbonyl chloride with 1-benzofuran-5-ol in the presence of a base such as triethylamine to form the furan-benzofuran intermediate. This intermediate is then reacted with 4-acetylphenylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)furan-2-carboxamide
- N-(4-Acetylphenyl)furan-2-carboxamide
- N-(4-Methoxyphenyl)furan-2-carboxamide
Uniqueness
N-[4-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)PHENYL]ACETAMIDE stands out due to its unique combination of furan and benzofuran moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17NO6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[4-[2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C23H17NO6/c1-14(25)24-16-6-4-15(5-7-16)20(26)13-29-17-8-9-21-18(11-17)19(12-30-21)23(27)22-3-2-10-28-22/h2-12H,13H2,1H3,(H,24,25) |
InChI Key |
KXWMZIRVCMPQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11132523.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132531.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11132539.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(morpholin-4-yl)propyl]-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132544.png)
![3-[(Z)-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11132551.png)
![(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132554.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11132563.png)
![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11132565.png)

![2-[acetyl(benzyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11132575.png)

![2-[acetyl(2-furylmethyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11132601.png)
![7-[(4-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132606.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(2-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132607.png)
